Calmagite

Vue d'ensemble

Description

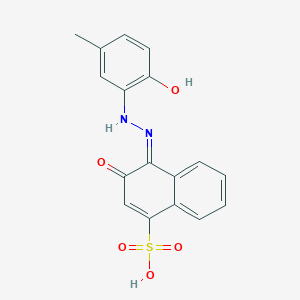

Calmagite, known by its IUPAC name 3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid, is a complexometric indicator used in analytical chemistry to identify the presence of metal ions in solution . It changes color when bound to a metal ion, making it useful in various titration methods. This compound is often used in conjunction with ethylenediaminetetraacetic acid (EDTA) for the quantitation of metal ions such as calcium and magnesium .

Méthodes De Préparation

Calmagite can be synthesized through a diazotization reaction followed by azo coupling. The synthetic route involves the following steps:

Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

Azo Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound, this compound.

Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency through controlled reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Calmagite undergoes several types of chemical reactions:

Complexation: It forms complexes with metal ions, changing color based on the metal ion it binds to.

pH-Dependent Reactions: The color change of this compound is pH-dependent, with an optimal pH of around 10.1 for complexometric titrations.

Oxidation and Reduction: While not commonly involved in redox reactions, this compound can undergo oxidation under strong oxidative conditions, leading to degradation.

Common reagents used in these reactions include EDTA for complexation and ammonia buffers for pH adjustment . The major products formed are the metal-Calmagite complexes, which are used for analytical purposes .

Applications De Recherche Scientifique

Calmagite is utilized in environmental laboratories to assess water quality by determining the concentration of divalent cations such as magnesium and calcium. Its application aids in monitoring the health of aquatic ecosystems and ensuring compliance with environmental regulations.

Case Study: Water Quality Assessment

In a study evaluating the concentration of metal ions in river water samples, this compound was used to quantify magnesium levels, revealing significant variations across different sampling sites. This information is crucial for environmental management and pollution control efforts.

This compound has been employed in clinical studies to evaluate magnesium levels in biological samples. For instance, a study assessed serum and salivary magnesium levels among individuals with tobacco habits using this compound as a reagent. The findings indicated significant correlations between magnesium levels and health conditions, emphasizing its potential role in disease progression .

Case Study: Magnesium Level Evaluation

A research study involving 60 patients demonstrated that salivary magnesium levels were markedly higher in individuals without potentially malignant disorders (PMDs) compared to those with PMDs, suggesting that magnesium could play a role in oral health .

Simultaneous Detection of Calcium and Magnesium

Recent advancements have enabled the simultaneous detection of calcium and magnesium using this compound combined with chemometric methods such as partial least squares regression. This approach enhances the accuracy of mineral quantification in various samples, including pharmaceuticals and food products .

Table 3: Chemometric Techniques for Mineral Detection

| Technique | Description |

|---|---|

| Partial Least Squares (PLS) | Used for simultaneous determination of minerals |

| Multivariate Curve Resolution (MCR) | Analyzes complex mixtures for component identification |

Mécanisme D'action

Calmagite functions as a complexometric indicator by forming colored complexes with metal ions. The mechanism involves the binding of the metal ion to the azo group and the hydroxyl groups of this compound, resulting in a color change. This color change is due to the alteration in the electronic structure of the molecule upon binding to the metal ion . The molecular targets are primarily divalent metal ions such as calcium and magnesium .

Comparaison Avec Des Composés Similaires

Calmagite is often compared with other complexometric indicators such as Eriochrome Black T and Murexide:

Eriochrome Black T: Similar to this compound, it is used for detecting metal ions but provides a less sharp endpoint and has a shorter shelf life.

This compound’s uniqueness lies in its sharper endpoint and longer shelf life, making it a preferred choice for many analytical applications .

Activité Biologique

Calmagite, chemically known as 1-hydroxy-4-methyl-2-phenylazo-2-naphthol-4-sulfonic acid, is a sulfonated azo dye primarily used in analytical chemistry for the determination of magnesium levels in various biological samples. Its biological activity is significant due to its role in magnesium quantification, which is crucial for numerous physiological processes. This article explores the biological activity of this compound, emphasizing its applications in clinical studies and its implications in health and disease.

Overview of this compound

This compound is known for its ability to form a colored complex with magnesium ions in alkaline conditions, allowing for the spectrophotometric determination of magnesium concentrations. The absorbance of this complex is measured at wavelengths between 510-550 nm, which correlates with the magnesium concentration in the sample . This property makes this compound an essential reagent in biochemistry and clinical laboratories.

The mechanism by which this compound interacts with magnesium involves the formation of a stable colored complex. In the presence of magnesium ions, this compound undergoes a structural change that results in a colorimetric shift. This interaction is particularly useful in assessing magnesium levels in biological fluids such as serum and saliva. The accuracy of this method is enhanced by using specific reagents that minimize interference from other ions .

Magnesium Level Assessment

This compound has been extensively used to evaluate magnesium levels in patients with various health conditions. A notable study investigated serum and salivary magnesium levels among individuals with tobacco habits, revealing significant differences based on the presence of potentially malignant disorders (PMDs). The study included three groups: healthy individuals, tobacco users without PMDs, and tobacco users with PMDs. Results indicated that salivary and serum magnesium levels were significantly higher in tobacco users without PMDs compared to those with PMDs and healthy controls .

| Group | Mean Salivary Magnesium (mg/dl) | Mean Serum Magnesium (mg/dl) |

|---|---|---|

| Healthy (A) | 0.463 | 1.589 |

| Tobacco Users (B) | 1.442 | 1.891 |

| Tobacco Users with PMDs (C) | 0.551 | 1.608 |

This data illustrates the potential role of magnesium as a biomarker for disease progression, particularly in patients with tobacco-related health issues.

Case Studies

Several case studies have highlighted the significance of magnesium levels determined by this compound in clinical settings:

- Case Study on Tobacco Habits : A study involving 60 patients demonstrated that as tobacco use progressed, serum and salivary magnesium levels decreased significantly among those with PMDs compared to non-PMD individuals .

- Role in Cancer Research : Research has indicated that low magnesium levels may correlate with increased cancer risk due to their involvement in DNA replication fidelity and cellular membrane integrity .

These findings underscore the importance of monitoring magnesium levels as part of comprehensive patient assessments.

Research Findings

Recent research has focused on the implications of magnesium deficiency as assessed by this compound methods:

- Magnesium Deficiency and Disease : Studies suggest that insufficient magnesium may lead to pathological conditions such as pre-cancerous transformations due to its regulatory role in cellular processes .

- Electrochemical Degradation : Investigations into electrochemical degradation (ECD) technologies have shown interactions between this compound and various cellular components that may influence cell cycle progression .

Propriétés

IUPAC Name |

3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRNLOQCBCPPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Record name | Calmagite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calmagite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062866 | |

| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Calmagite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3147-14-6 | |

| Record name | Calmagite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calmagite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALMAGITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-5-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALMAGITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A3KVV9HZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Calmagite?

A1: this compound has the molecular formula C17H14N2O6S and a molecular weight of 370.38 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits distinct absorption bands depending on its protonation state and complexation with metal ions. For example, its complex with magnesium exhibits an absorbance maximum at 520 nm. [] These spectral changes form the basis for its use in spectrophotometric analysis. [, ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a multidentate ligand, forming stable chelate complexes with various metal ions, including calcium (Ca2+), magnesium (Mg2+), and zinc (Zn2+). [, , ] This complexation induces a distinct color change in the solution, making this compound a useful indicator in complexometric titrations, particularly for determining water hardness. [, ]

Q4: Can this compound form mixed-ligand complexes?

A4: Yes, studies have shown that in ammoniacal solutions, zinc can form mixed-ligand complexes with both this compound and ammonia. [] This finding highlights the complex coordination chemistry of this compound and its potential for selective metal ion detection and separation. []

Q5: How is this compound utilized in analytical chemistry?

A5: this compound serves as a metallochromic indicator in complexometric titrations, primarily for determining the concentration of metal ions like calcium and magnesium. [, ] It's also employed in spectrophotometric analysis for quantifying various metal ions, taking advantage of the absorbance changes upon complex formation. [, ] Researchers have developed methods to determine trace amounts of aluminum using adsorptive stripping voltammetry with this compound. []

Q6: Are there any limitations in using this compound for metal ion determination?

A6: Yes, the complexation reaction of this compound is not entirely specific. For instance, the presence of iron (Fe3+) can interfere with aluminum determination. [] This interference necessitates pre-treatment steps, such as reduction of Fe3+ using hydroxylamine hydrochloride, to ensure accurate results. []

Q7: Can this compound be degraded using catalytic processes?

A7: Yes, research has shown that manganese(II) ions can catalyze the oxidative degradation of this compound in the presence of hydrogen peroxide (H2O2) in alkaline media. [] The reaction mechanism involves the formation of a manganese(III)-hydroperoxide species that initiates the bleaching of the dye. []

Q8: Are there other catalytic systems for this compound degradation?

A8: Yes, copper(II) ions in alkaline media, in the presence of peroxosulfate, have also been shown to catalyze this compound degradation. [] This process involves the formation of a heterogeneous copper hydroxide species that acts as the active catalyst. []

Q9: Is this compound degradation selective?

A9: The catalytic degradation of this compound appears to be influenced by the dye's structure. Studies show that the presence of an o,o-dihydroxy motif in this compound facilitates strong complexation with manganese(II) ions, promoting its degradation. [] This selectivity suggests that the catalytic activity might differ for other azo dyes with varying structures. []

Q10: Can this compound be incorporated into different materials for specific applications?

A10: Yes, this compound has been successfully immobilized onto various materials, expanding its applications. For example, researchers have immobilized it on cellulose acetate membranes to create self-indicating membranes for the separation of gadolinium (Gd(III)). [] This innovative approach allows for visual confirmation of the separation process. []

Q11: Are there other examples of this compound immobilization?

A11: Researchers have immobilized this compound on triacetyl cellulose membranes for the development of optical chemical sensors to detect vanadium (V/IV) ions in water. [] This application demonstrates the versatility of this compound in various analytical techniques and highlights its potential in environmental monitoring. []

Q12: Are there computational chemistry studies related to this compound?

A12: While the provided research doesn't explicitly mention computational studies on this compound itself, they highlight the importance of the o,o-dihydroxy motif for its interaction with metal ions. [] This information suggests that computational methods like molecular modeling and QSAR studies could be valuable tools for understanding and predicting the binding affinities and selectivity of this compound towards different metal ions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.